what is the mechanism of action of ML171
what is the mechanism of action of ML171
An In-depth Technical Guide to the Mechanism of Action of ML171
Introduction
ML171, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of the NADPH Oxidase 1 (NOX1) enzyme.[1][2][3] It was identified through high-throughput screening as a valuable chemical probe for investigating the physiological and pathophysiological roles of NOX1-derived Reactive Oxygen Species (ROS).[1][4] NOX1 is a member of the NADPH oxidase family, which are membrane-bound enzymes dedicated to generating ROS.[5] NOX1-dependent ROS production is implicated in a variety of cellular processes, including cell signaling, growth, motility, and angiogenesis, and has been linked to diseases such as cancer, hypertension, and inflammation.[1][5] The high selectivity of ML171 for NOX1 over other NOX isoforms and ROS-producing enzymes makes it a critical tool for dissecting the specific contributions of NOX1 in complex biological systems.[3][6]
Core Mechanism of Action
The primary mechanism of action of ML171 is the direct and selective inhibition of the NOX1 enzyme complex, which blocks its ability to generate superoxide (O₂⁻) and subsequently other reactive oxygen species.[2][7] The inhibitory effect of ML171 is reversible and can be overcome by the over-expression of the NOX1 protein in reconstituted cell systems, which strongly suggests that ML171 directly targets the NOX1 catalytic subunit.[4][6]
Unlike broad-spectrum flavoprotein inhibitors like Diphenyleneiodonium (DPI), which irreversibly inhibit all NOX isoforms and other flavin-dependent enzymes, ML171 exhibits a high degree of selectivity.[1][4] Studies have shown that ML171 does not significantly interfere with mitochondrial ROS production or the activity of cytosolic regulators like Rac1 GTPase, further highlighting its specific action on the NOX1 enzyme itself.[3][4]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of ML171 have been quantified across various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against NOX1 and significantly weaker activity against other related enzymes.
Table 1: IC₅₀ Values of ML171 in Cell-Based Assays
| Target Enzyme | Cell Line / System | IC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|
| NOX1 | HT29 Human Colon Cancer Cells | 0.129 - 0.156 | [1][3][4] |
| NOX1 | HEK293 (Reconstituted System) | 0.25 | [1][2][6] |
| NOX2 | HEK293 (Reconstituted System) | 3.0 - 5.0 | [3][6] |
| NOX3 | HEK293 (Reconstituted System) | 3.0 | [3][6] |
| NOX4 | HEK293 (Reconstituted System) | 5.0 |[3][6] |
Table 2: IC₅₀ Values for Off-Target Enzymes
| Target Enzyme | Assay Type | IC₅₀ Value (µM) | Reference(s) |
|---|
| Xanthine Oxidase | Biochemical Assay | ~5.0 - 5.5 |[1][3][6] |
Signaling Pathways Modulated by ML171
ML171 acts upstream in signaling cascades that are dependent on NOX1-generated ROS. By inhibiting NOX1, ML171 effectively dampens these downstream pathways. One well-documented example is the attenuation of the Ras-ERK1/2 signaling pathway, which is often activated by ROS and plays a crucial role in cell proliferation and survival.[8] In disease models, this inhibition of ROS-mediated signaling has been shown to reduce nociceptive sensitization.[8]
Figure 1: ML171 inhibits the NOX1-ROS signaling cascade.
Experimental Protocols
The characterization of ML171 involved a series of specific cell-based and biochemical assays to determine its potency, selectivity, and mechanism of action.
Screening and Validation Workflow
ML171 was identified and validated through a multi-step process beginning with a high-throughput primary screen and followed by several counter-screens and secondary assays to confirm its specific activity against NOX1.
Figure 2: Experimental workflow for the identification of ML171.
HT29 Cell-Based Luminescence Assay (Primary Screen)
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Objective: To identify inhibitors of NOX1-dependent ROS production in a high-throughput format.
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Methodology:
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Human colon cancer HT29 cells, which endogenously express NOX1, are seeded into 384-well plates (4x10⁴ cells/well).[2]
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Cells are pre-incubated with test compounds (e.g., 10 µM ML171) or controls (DMSO, DPI) for 60 minutes at 37°C.[2]
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A reagent mixture containing luminol (200 µM final concentration) and horseradish peroxidase (HRP, 0.32 units final concentration) is added to each well.[2]
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Luminescence, generated by the reaction of luminol with ROS, is immediately quantified using a plate luminometer.[2]
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Inhibition is calculated relative to DMSO (0% inhibition) and DPI (a known NOX inhibitor, 100% inhibition).[2]
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HEK293 Reconstituted System Assay (Selectivity Testing)
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Objective: To determine the selectivity of ML171 against different NOX isoforms (NOX1, NOX2, NOX3, NOX4).
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Methodology:
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Human Embryonic Kidney (HEK293) cells are seeded in 6-well plates.[1]
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Cells are co-transfected with the appropriate expression vectors for each NOX subtype and its required regulatory subunits.[1]
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After allowing for protein expression, the transfected cells are treated with varying concentrations of ML171.
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Intracellular ROS production is measured using a chemiluminescence assay employing a luminol probe.[1]
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Dose-response curves are generated to calculate the IC₅₀ value for each NOX isoform.[1]
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Invadopodia Formation Assay
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Objective: To assess the functional effect of ML171 on cancer cell invasion.
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Methodology:
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DLD1 human colon cancer cells are plated on glass coverslips.[3]
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After 24 hours, cells are transfected with a vector expressing constitutively active Src tyrosine kinase (SrcYF) to induce invadopodia formation.[3]
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48 hours post-transfection, cells are treated with 10 µM ML171, DMSO (vehicle), or 10 µM DPI (positive control) for 1 hour.[3]
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Cells are then fixed, stained for actin and cortactin (markers for invadopodia), and visualized by confocal microscopy to quantify the formation of invadopodia and associated extracellular matrix degradation.[1][3]
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Conclusion
ML171 is a well-characterized, potent, and highly selective inhibitor of NOX1. Its mechanism of action is centered on the direct inhibition of the NOX1 enzyme, leading to a reduction in ROS generation. This targeted action prevents the activation of downstream ROS-dependent signaling pathways, such as the ERK1/2 cascade, which are involved in cell proliferation and invasion. The extensive quantitative data and detailed experimental protocols available underscore its reliability as a chemical probe. For researchers in cellular biology and drug development, ML171 serves as an indispensable tool for elucidating the specific roles of NOX1 in health and disease, offering a pharmacological means to validate NOX1 as a therapeutic target.
References
- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NOX1 Inhibitor, ML171 [sigmaaldrich.com]
- 7. ML 171 | CAS 6631-94-3 | ML171 | Tocris Bioscience [tocris.com]
- 8. ML171, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
